Lipophilicity-Driven Differentiation: XLogP3-AA = 6 Places the Compound in a Distinct Physicochemical Space Compared with DMB
The target compound exhibits a computed XLogP3-AA of 6 [1]. In contrast, the well‑characterized GLP‑1R ago‑allosteric modulator DMB (6,7-dichloro-2-methylsulfonyl-3-N‑tert‑butylaminoquinoxaline) has a substantially lower XLogP3-AA of approximately 2.9 [2]. This approximately 3.1 log‑unit difference corresponds to a >1000‑fold theoretical shift in octanol/water partition, predicting markedly different membrane permeability, tissue distribution, and plasma protein binding.
| Evidence Dimension | Computed octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.0 |
| Comparator Or Baseline | DMB (6,7-dichloro-2-methylsulfonyl-3-N‑tert‑butylaminoquinoxaline): XLogP3-AA ≈ 2.9 |
| Quantified Difference | ΔXLogP3-AA ≈ +3.1 (≈ 1260‑fold higher predicted partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A >1000‑fold difference in predicted lipophilicity directly impacts assay compatibility, solubility, and in‑vivo pharmacokinetics, making the target compound unsuitable for direct substitution in protocols optimized for DMB.
- [1] PubChem. Compound Summary for CID 3314375: 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 11252344: DMB (6,7-dichloro-2-methylsulfonyl-3-N‑tert‑butylaminoquinoxaline). Computed Properties section. National Center for Biotechnology Information. View Source
